

Head-to-Head Comparison: KDS-5104 (AM3102) vs. Oleoylethanolamide (OEA)

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This guide provides a detailed comparison of the functional characteristics of KDS-5104 (also known as **AM3102**) and its parent compound, Oleoylethanolamide (OEA). The focus is on their efficacy as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and their resulting physiological effects.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative performance metrics for KDS-5104 and OEA based on available experimental data.



Parameter	KDS-5104 (AM3102)	Oleoylethanolamid e (OEA)	Reference
PPARα Transcriptional Activity (EC50)	100 nM	~100 nM	[1]
Anorexiant Potency (ED50)	2.4 mg/kg (prolongs feeding latency in rodents)	Potent, but specific ED50 varies by study	[1]
Receptor Binding Affinity (Ki)	CB1: 33 μM, CB2: 26 μM (weak affinity)	CB1: ~4 μM, CB2: >10 μM (moderate to weak)	[1]
Enzymatic Hydrolysis Resistance	High (Resistant to enzymatic hydrolysis)	Low (Rapidly hydrolyzed by FAAH)	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

PPARα Transcriptional Activity Assay

This experiment is designed to measure the ability of a compound to activate the PPAR α receptor, leading to the transcription of target genes.

- Cell Line: HEK293 cells are commonly used due to their low endogenous PPARα expression.
- Transfection: Cells are co-transfected with three plasmids:
 - An expression vector for full-length human PPARα.
 - An expression vector for the Retinoid X Receptor (RXR), the obligate heterodimer partner for PPARα.



- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).
- Treatment: After transfection, cells are treated with varying concentrations of KDS-5104 or OEA (typically from 1 nM to 100 μ M) for 18-24 hours. A vehicle control (e.g., DMSO) is run in parallel.
- Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.
- Data Analysis: The data are normalized to the vehicle control and plotted against the compound concentration. The EC50 value is calculated using a nonlinear regression (sigmoidal dose-response) curve fit.

In Vivo Feeding Latency Study (Anorexiant Effect)

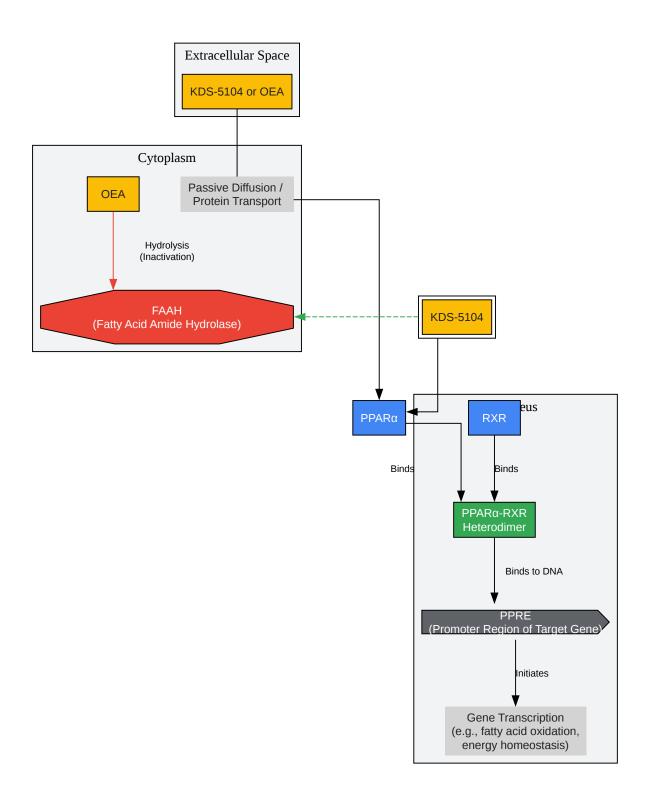
This experiment assesses the compound's ability to suppress appetite in rodents.

- Animals: Male Sprague-Dawley rats or C57BL/6 mice are fasted overnight (with free access to water) to ensure motivation to eat.
- Administration: Animals are administered KDS-5104 or OEA via intraperitoneal (i.p.) injection at various doses (e.g., 0.5, 1, 2.5, 5, 10 mg/kg). A vehicle control group is also included.
- Measurement: Thirty minutes after injection, pre-weighed food is introduced into the cage. The time until the animal begins its first meal (feeding latency) is recorded. Food intake can also be measured at subsequent time points (e.g., 1, 2, 4 hours).
- Data Analysis: The ED50 value, the dose required to produce 50% of the maximum effect on feeding latency, is calculated from the dose-response curve.

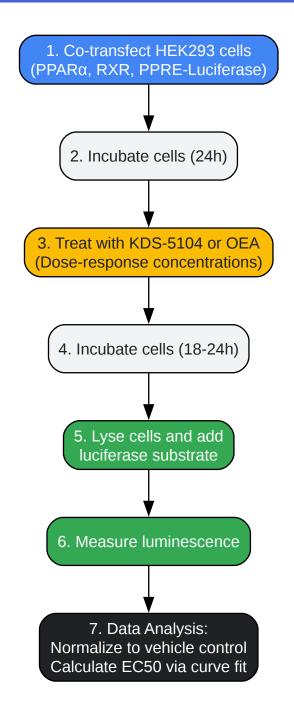
Mandatory Visualizations Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical signaling pathway for both OEA and KDS-5104. As a PPAR α agonist, the compound must enter the cell and bind to the receptor in the nucleus, leading to gene transcription.









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References



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